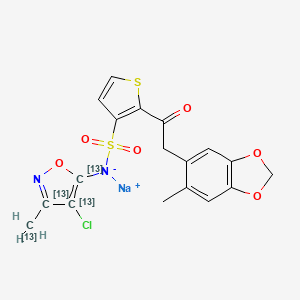
Prostaglandin E2-biotin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prostaglandin E2-biotin: is a synthetic compound that combines prostaglandin E2 with biotin Prostaglandin E2 is a naturally occurring lipid compound that plays a crucial role in various physiological processes, including inflammation, immune response, and regulation of smooth muscle activityThe combination of these two molecules allows for the specific detection and study of prostaglandin E2 in biological systems through biotin’s strong affinity for avidin and streptavidin proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of prostaglandin E2-biotin typically involves the conjugation of prostaglandin E2 with a biotinylated linker. This process can be achieved through various chemical reactions, including esterification or amidation. The reaction conditions often require the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the ester or amide bond between prostaglandin E2 and the biotinylated linker .
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic process while ensuring high purity and yield. This typically requires optimization of reaction conditions, purification steps such as chromatography, and stringent quality control measures to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Prostaglandin E2-biotin can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially affecting its binding affinity and specificity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with altered functional groups, while reduction can produce more reduced forms of the compound .
Scientific Research Applications
Chemistry: Prostaglandin E2-biotin is used as an affinity probe to study the binding interactions of prostaglandin E2 with various proteins and receptors. This helps in understanding the molecular mechanisms underlying prostaglandin E2’s biological effects .
Biology: In biological research, this compound is employed to investigate the role of prostaglandin E2 in cellular signaling pathways, inflammation, and immune responses. It is also used in assays to detect and quantify prostaglandin E2 levels in biological samples .
Medicine: this compound is utilized in medical research to explore its potential therapeutic applications, particularly in diseases where prostaglandin E2 plays a significant role, such as inflammatory disorders, cancer, and cardiovascular diseases .
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development to screen for compounds that modulate prostaglandin E2 activity. It is also employed in the development of diagnostic assays for detecting prostaglandin E2 levels in clinical samples .
Mechanism of Action
Prostaglandin E2-biotin exerts its effects by binding to specific receptors and proteins that interact with prostaglandin E2. The biotin moiety allows for the detection and isolation of these complexes using avidin or streptavidin-based techniques. This enables researchers to study the molecular targets and pathways involved in prostaglandin E2 signaling, including its interactions with G protein-coupled receptors (EP1-EP4) and downstream signaling cascades .
Comparison with Similar Compounds
Prostaglandin E1-biotin: Similar to prostaglandin E2-biotin, this compound combines prostaglandin E1 with biotin for affinity-based detection and study.
Prostaglandin F2α-biotin: This compound links prostaglandin F2α with biotin, allowing for the investigation of prostaglandin F2α’s biological effects.
Prostaglandin D2-biotin: Combines prostaglandin D2 with biotin for research purposes.
Uniqueness: this compound is unique in its ability to specifically detect and study prostaglandin E2 interactions and functions. Its combination of prostaglandin E2’s biological activity with biotin’s strong affinity for avidin and streptavidin makes it a valuable tool in various research applications .
Properties
Molecular Formula |
C35H58N4O6S |
|---|---|
Molecular Weight |
662.9 |
IUPAC Name |
(Z)-N-[5-[5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]pentyl]-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enamide |
InChI |
InChI=1S/C35H58N4O6S/c1-2-3-7-14-25(40)19-20-27-26(29(41)23-30(27)42)15-8-4-5-9-17-32(43)36-21-12-6-13-22-37-33(44)18-11-10-16-31-34-28(24-46-31)38-35(45)39-34/h4,8,19-20,25-28,30-31,34,40,42H,2-3,5-7,9-18,21-24H2,1H3,(H,36,43)(H,37,44)(H2,38,39,45)/b8-4-,20-19+/t25-,26+,27+,28-,30+,31+,34-/m0/s1 |
InChI Key |
PREZBUUQJJPPFV-VTPUZKRBSA-N |
SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)NCCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)O)O |
Synonyms |
PGE2-biotin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(1R,2R,3aS,8bS)-2-hydroxy-1-[(3S)-3-hydroxy-4-(trideuteriomethyl)oct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoic acid](/img/structure/B1152085.png)
![6-[3-(4-Hydroxy-1-methyl-5-oxopyrrolidin-2-yl)pyridin-1-ium-1-yl]hexanoate](/img/structure/B1152098.png)

